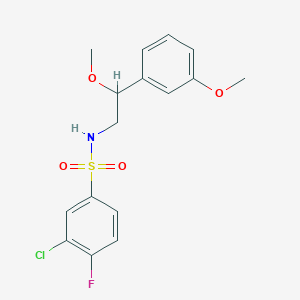

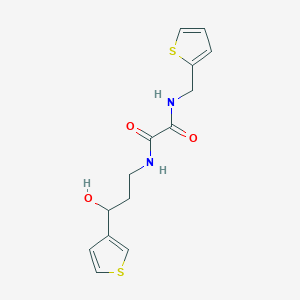

3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of similar sulfonamide compounds involves electrophilic substitution reactions, where fluorinating agents play a crucial role in introducing fluorine atoms to the aromatic ring. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been utilized as a sterically demanding electrophilic fluorinating reagent, improving enantioselectivity in product synthesis (H. Yasui et al., 2011).

Molecular Structure Analysis

Studies on benzenesulfonamide derivatives have shown varied molecular architectures depending on substituent patterns. For example, crystal structures of similar compounds revealed that different types of intermolecular interactions, such as C—H…πaryl and C—H…O, lead to diverse supramolecular architectures (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can be significantly influenced by the presence of fluorine and methoxy groups. These groups affect the electron density on the aromatic ring, thereby influencing various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The synthesis of novel trisubstituted ethylenes has demonstrated the versatility of sulfonamide compounds in copolymerization reactions, highlighting their utility in material science (Mahmoud D. Awadallah et al., 2021).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as melting points, solubility, and crystal structures, are closely related to their molecular structures. Detailed crystallographic analysis of related compounds provides insights into the factors that govern these physical properties, including the role of intermolecular interactions and molecular symmetry (V. Z. Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of "3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide" can be inferred from studies on similar sulfonamide compounds. These compounds exhibit a range of reactivities towards nucleophiles and electrophiles, influenced by the electron-withdrawing or -donating effects of attached substituents. The presence of fluorine and methoxy groups is known to impact the acidity of the sulfonamide hydrogen, affecting its potential in various chemical transformations (Mahmoud D. Awadallah et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamides, including 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, have been synthesized for various biological evaluations. These compounds are often tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides that showed interesting cytotoxic activities, indicating potential for anti-tumor activity studies. The study found that derivatives with specific substituents, such as 3,4,5-trimethoxy and 4-hydroxy groups, exhibited significant biological activities (Gul et al., 2016).

Applications in Drug Discovery

Sulfonamide derivatives, including those with structures related to 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, have been explored for their therapeutic potential, particularly as cyclooxygenase-2 (COX-2) inhibitors and in the development of novel herbicides. For example, Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, which demonstrated selectivity and potency for COX-2 inhibition, indicating their potential for anti-inflammatory drug development (Pal et al., 2003).

Chemical and Material Science Research

In material science and chemical research, the synthesis of sulfonamide derivatives, including 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, contributes to the development of novel compounds with potential applications in various industries. Rodrigues et al. (2015) studied the crystal structures of benzenesulfonamide derivatives, which could have implications for designing materials with specific optical or electronic properties (Rodrigues et al., 2015).

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures .

Mode of Action

The compound’s structure suggests it might undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s structure suggests it might be involved in the suzuki–miyaura coupling reaction, which is a key process in many biochemical pathways .

Pharmacokinetics

The compound’s structure suggests it might have certain pharmacokinetic properties that affect its bioavailability .

Result of Action

The compound’s structure suggests it might have certain effects at the molecular and cellular level .

Action Environment

The compound’s structure suggests it might be influenced by certain environmental factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO4S/c1-22-12-5-3-4-11(8-12)16(23-2)10-19-24(20,21)13-6-7-15(18)14(17)9-13/h3-9,16,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTVIXTZXQDTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)

![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)

![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)